molecular formula C6H10O B14737402 CID 10261052 CAS No. 2425-45-8

CID 10261052

Cat. No.: B14737402
CAS No.: 2425-45-8
M. Wt: 98.14 g/mol
InChI Key: FMYSGIYNPNIYLI-UHFFFAOYSA-N
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Description

However, based on contextual clues from the literature, CID 10261052 may belong to a class of bioactive compounds such as oscillatoxin derivatives, betulin-derived inhibitors, or synthetic cannabinoids/cathinones, which are discussed in the evidence . If this compound shares structural or functional similarities with these compounds, its properties and applications would likely align with these groups.

Properties

CAS No.

2425-45-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3,7H,5H2,1-2H3

InChI Key

FMYSGIYNPNIYLI-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10261052” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions under optimal conditions, such as controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield and purity while minimizing production costs. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 10261052” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Compound “CID 10261052” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in biochemical assays and as a probe to study cellular processes.

    Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of compound “CID 10261052” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins are marine polyethers with potent bioactivity. Key structural and functional comparisons include:

Property CID 10261052 (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₄₄H₆₂O₁₄ C₄₅H₆₄O₁₄
Molecular Weight Not available 846.94 g/mol 860.97 g/mol
Key Functional Groups Assumed polyether ladder Polyether ladder, hydroxyl groups Polyether ladder, methyl substitution
Bioactivity Hypothetical cytotoxicity Cytotoxic, ion channel modulation Enhanced stability, similar bioactivity

Structural Insights :

  • Oscillatoxins feature a polyether backbone critical for ionophoric activity. Methylation (as in CID 185389) enhances metabolic stability compared to CID 101283546 .
  • If this compound shares this backbone, its bioactivity may involve membrane disruption or anticancer effects.

Betulin-Derived Inhibitors

Betulin (CID 72326) and its analogs are triterpenoids with antiviral and anti-inflammatory properties. Comparisons include:

Property This compound (Hypothetical) Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not available C₃₀H₅₀O₂ C₃₉H₅₄O₆
Key Functional Groups Potential hydroxyl/carboxyl Lupane skeleton, diol Caffeoyl ester substitution
Bioactivity Hypothetical enzyme inhibition HIV-1 protease inhibition Enhanced solubility, antiviral activity

Functional Insights :

  • Esterification (e.g., caffeoyl substitution in CID 10153267) improves bioavailability and target binding .
  • Structural modifications in this compound could similarly optimize pharmacokinetics.

Comparison with Functionally Similar Compounds

Substrates and Inhibitors in Transport Studies

Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for transporters. Functional parallels:

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) DHEAS (CID 12594)
Primary Use Assumed transporter interaction Bile acid transport Steroid sulfation
Key Interactions Potential competitive inhibition NTCP/ASBT binding Sulfotransferase substrates

Mechanistic Insights :

  • If this compound is a transporter inhibitor (e.g., akin to BSP, CID 5345), its efficacy would depend on sulfonic acid groups or planar aromatic structures .

Analytical Insights :

  • As with synthetic cannabinoids, confirming this compound’s identity would demand HRMS, NMR, and collision-induced dissociation (CID-MS) to resolve structural ambiguities .

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